molecular formula C17H21MgN3O3S B10800311 magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Cat. No.: B10800311
M. Wt: 371.7 g/mol
InChI Key: BNDPEYXRMGMUDP-VRMKZKMYSA-N
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Description

Magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole is a complex organic compound with potential applications across various scientific fields. This compound's unique structure makes it a point of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole typically involves the following steps:

  • Starting Materials: : The synthesis begins with the preparation of 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.

  • Reaction with Magnesium Hydride: : This precursor is then reacted with magnesium hydride under controlled conditions. The reaction requires specific temperature and pressure conditions to ensure the proper formation of the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors and stringent quality control measures. Key steps include:

  • Large-Scale Synthesis: : Using bulk quantities of starting materials.

  • Purification Processes: : Employing crystallization, filtration, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole undergoes several types of chemical reactions, such as:

  • Oxidation: : Where the compound reacts with oxidizing agents.

  • Reduction: : Involving the addition of hydrogen or removal of oxygen.

  • Substitution Reactions: : Including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Like potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Including sodium borohydride and lithium aluminum hydride.

  • Solvents and Catalysts: : Various solvents (e.g., dimethyl sulfoxide) and catalysts (e.g., palladium on carbon) to facilitate reactions.

Major Products Formed

The reactions can yield a variety of products, depending on the specific conditions employed. For example:

  • Oxidation Products: : Oxidized derivatives of the parent compound.

  • Reduction Products: : Hydrogenated forms and deoxygenated derivatives.

Scientific Research Applications

Chemistry

Magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole serves as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecular structures.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique molecular properties.

Medicine

Pharmacological studies investigate this compound for its potential therapeutic benefits, particularly in the treatment of gastrointestinal disorders and as an anti-inflammatory agent.

Industry

Industrially, it is used in the production of specialty chemicals and as a component in advanced material manufacturing processes.

Mechanism of Action

The mechanism of action of magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole involves:

  • Molecular Targets: : Targeting specific enzymes and receptors in biological systems.

  • Pathways Involved: : Modulating pathways related to inflammation, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structures, magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole stands out due to its enhanced stability and specific reactivity patterns.

List of Similar Compounds

  • 6-methoxy-1H-benzimidazole

  • 4-methoxy-3,5-dimethylpyridin-2-yl methyl sulfone

  • Magnesium hydride

This unique compound showcases its potential across multiple fields due to its distinctive chemical properties and versatile applications.

Properties

Molecular Formula

C17H21MgN3O3S

Molecular Weight

371.7 g/mol

IUPAC Name

magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S.Mg.2H/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h5-8H,9H2,1-4H3,(H,19,20);;;/q;+2;2*-1/t24-;;;/m0.../s1

InChI Key

BNDPEYXRMGMUDP-VRMKZKMYSA-N

Isomeric SMILES

[H-].[H-].CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2]

Canonical SMILES

[H-].[H-].CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2]

Origin of Product

United States

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